alpha-Nootkatol

Description

Overview of Sesquiterpenoid Diversity and Biological Significance

Sesquiterpenoids are a major class of terpenes, which are natural products derived from three isoprene (B109036) units, resulting in a 15-carbon skeleton. researchgate.netmdpi.com This basic structure undergoes extensive modifications and rearrangements, leading to a vast array of cyclic and acyclic carbon skeletons. researchgate.net This structural diversity is immense, with thousands of sesquiterpenoids identified to date; for instance, approximately 8,000 sesquiterpene lactones alone have been discovered. rsc.org These compounds are widely distributed throughout the natural world, found in higher plants, fungi, insects, and marine invertebrates. researchgate.netnih.gov

The biological significance of sesquiterpenoids is as diverse as their structures. In plants, they often play crucial roles in defense mechanisms as phytoalexins or deterrents against herbivores. rsc.org For scientific and medicinal purposes, sesquiterpenoids are highly valued for their broad spectrum of pharmacological activities. Research has consistently demonstrated their potential as anti-tumor, anti-inflammatory, antiviral, antimicrobial, and cytotoxic agents. researchgate.netmdpi.comrsc.orgnih.gov This wide range of bioactivity has made sesquiterpenoids a fertile ground for the discovery of new drug leads with significant medicinal potential. researchgate.netnih.gov

| Sesquiterpenoid Class | Example Compound | Reported Biological Activities | Source |

|---|---|---|---|

| Guaianolides | Thapsigargin (prodrug Mipsagargin) | Antitumor (glioblastoma, hepatocellular carcinoma) | researchgate.net |

| Bisabolanes | (Generic) | Antibacterial, Anti-inflammatory, Cytotoxic | nih.gov |

| Eudesmanes | Nootkatone (B190431) | Neuroprotective, Anti-inflammatory | researchgate.net |

| Germacranolides | (Generic) | Antiviral (Hepatitis C, Influenza) | rsc.org |

Historical Context of Alpha-Nootkatol Isolation and Structural Elucidation

The history of this compound is intrinsically linked to its precursor, (+)-valencene, and its oxidation product, (+)-nootkatone, a highly prized grapefruit flavorant. researchgate.netresearchgate.net While the term "nootkatol" first appeared in scientific literature with the isolation of a sesquiterpene alcohol from the fruit of Alpinia oxyphylla, this compound was characterized as having an eremophilane (B1244597) skeleton. colab.wswur.nl

However, the compound now commonly identified as this compound, or cis-nootkatol, is known primarily as a key intermediate in the biotransformation of (+)-valencene to (+)-nootkatone. ebi.ac.uknih.gov Early studies in the field of microbial transformation demonstrated that various fungi, such as the ascomycete Chaetomium globosum, could oxidize (+)-valencene. ebi.ac.ukscispace.com This process was found to proceed stereoselectively, generating this compound as an intermediate metabolite before its subsequent oxidation to nootkatone. ebi.ac.ukscispace.com

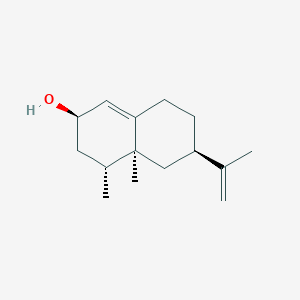

The structural elucidation of this compound confirmed its identity as (2R,4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol. ebi.ac.uk This structure distinguishes it from its diastereomer, beta-nootkatol (trans-nootkatol), which is also formed during valencene (B1682129) oxidation. d-nb.info The characterization was achieved through standard spectroscopic techniques, confirming its bicyclic structure derived from the valencene framework.

Contemporary Research Challenges and Opportunities in this compound Chemistry and Biology

Current research into this compound is driven by both significant challenges in its production and burgeoning opportunities for its application.

Research Challenges:

The primary challenge is the efficient and selective synthesis of this compound. Isolation from natural sources is not commercially viable due to extremely low concentrations. researchgate.net Chemical synthesis routes are often hampered by the use of hazardous reagents and a lack of stereoselectivity, yielding mixtures of products. researchgate.netglobalresearchonline.net Biotechnological production via the oxidation of (+)-valencene presents a more sustainable alternative, but it comes with its own set of difficulties. researchgate.net

Key biocatalytic challenges include:

Enzyme Discovery: Identifying and engineering highly efficient and regioselective enzymes, particularly cytochrome P450 monooxygenases, that specifically hydroxylate (+)-valencene to this compound without producing unwanted byproducts. ebi.ac.uknih.gov

Process Optimization: Developing robust whole-cell biocatalyst systems (e.g., in yeast or bacteria) that can produce high titers of the target compound, which involves overcoming issues of substrate toxicity and inefficient conversion of intermediates. researchgate.netd-nb.info

Product Separation: The formation of both alpha- and beta-nootkatol often occurs, complicating the purification of the desired alpha-isomer. d-nb.infoup.ac.za

Research Opportunities:

Despite the challenges, the potential applications for this compound provide a strong impetus for continued research.

High-Value Intermediate: As the direct precursor to (+)-nootkatone, a commercially significant flavor and fragrance compound, developing efficient methods for this compound synthesis is of great industrial interest. researchgate.netsmolecule.com

De Novo Biosynthesis: Advances in metabolic engineering offer the opportunity to create microbial cell factories capable of producing this compound from simple carbon sources, bypassing the need for (+)-valencene as a starting material. d-nb.info

Novel Biological Activity: Emerging research has begun to uncover the intrinsic biological activities of nootkatol (B1220673) itself. For instance, it has been shown to prevent ultraviolet radiation-induced photoaging in skin cells by inhibiting specific calcium channels (ORAI1 and TRPV1). researchgate.net It is also recognized as a semiochemical, a chemical signal used in communication by the Formosan subterranean termite. pherobase.com These findings open new avenues for its use in pharmaceuticals and cosmetics.

| Area of Research | Key Challenge | Key Opportunity | Source |

|---|---|---|---|

| Chemical Synthesis | Use of toxic reagents, lack of stereoselectivity. | Development of greener, more selective catalysts. | researchgate.netglobalresearchonline.net |

| Biocatalysis | Low efficiency and selectivity of enzymes (P450s, ADHs). | Enzyme engineering and microbial host optimization for high-yield production. | researchgate.netnih.govd-nb.info |

| Pharmaceuticals/Cosmetics | Limited understanding of its mechanisms of action. | Exploration of bioactivities like anti-photoaging for new therapeutic or cosmetic products. | researchgate.net |

| Agrochemicals | Understanding its specific role and efficacy. | Use as a semiochemical for pest management. | pherobase.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |

InChI |

InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14-,15+/m1/s1 |

InChI Key |

GFNWRKNVTHDNPV-GBOPCIDUSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O |

Canonical SMILES |

CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |

Origin of Product |

United States |

Natural Occurrence, Chemotaxonomic Distribution, and Ecological Roles of Alpha Nootkatol

Identification of Botanical and Microbial Sources of Alpha-Nootkatol

The distribution of this compound is not widespread, but it has been specifically identified in certain plant species and is also a product of microbial metabolism.

Specific Plant Species and Tissues Harboring this compound

This compound has been isolated from various plant sources. smolecule.com It was first identified as a new sesquiterpene from Alpinia oxyphylla. smolecule.comcolab.ws This plant is a well-known Chinese medicinal plant, and (+)-valencene, the precursor to nootkatol (B1220673), can be found in different developmental stages of its seeds and fruit. researchgate.net Research has shown that the whole plant of A. oxyphylla is rich in natural medicinal components, with different tissues having high medicinal value. researchgate.net

This compound has also been detected in the essential oils of Eugenia uniflora leaves. semanticscholar.org Furthermore, while not a direct source, grapefruit and other citrus species are notable for containing (+)-nootkatone, a derivative of this compound. nih.govglobalresearchonline.net Traces of nootkatone (B190431), and by extension its precursors, have been found in the peel oils of orange, lemon, and mandarin. nih.gov In grapevines (Vitis vinifera), a cytochrome P450 enzyme, VvSTO2, can oxidize (+)-valencene to β-nootkatol, a stereoisomer of this compound, but this compound itself was not detected as a product of this specific enzyme's action. oup.com

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Compound(s) Identified | Plant Tissue(s) |

|---|---|---|

| Alpinia oxyphylla | This compound, (+)-Valencene | Fruit, Seeds researchgate.netebi.ac.uk |

| Eugenia uniflora | This compound | Leaves semanticscholar.org |

| Citrus paradisi (Grapefruit) | (+)-Nootkatone | Juice, Peel Oil nih.govglobalresearchonline.net |

| Citrus sinensis (Orange) | (+)-Nootkatone | Peel Oil nih.gov |

| Citrus limon (Lemon) | (+)-Nootkatone | Peel Oil nih.gov |

| Citrus reticulata (Mandarin) | (+)-Nootkatone | Peel Oil nih.gov |

Fungal and Bacterial Metabolites Exhibiting this compound Production

Several microbial systems have been shown to produce this compound through the biotransformation of (+)-valencene. smolecule.com Fungi, in particular, are effective carriers for this biotransformation due to their diversity and simple culturing requirements. researchgate.net

Submerged cultures of the ascomycete fungus Chaetomium globosum can oxidize (+)-valencene to (+)-nootkatone, with this compound being a key intermediate in this process. ebi.ac.uk Inhibition experiments suggest that a cytochrome P450 monooxygenase may catalyze the initial oxygenation step. ebi.ac.uk Other fungi, such as Pleurotus sapidus, have also been found to produce (+)-nootkatone from (+)-valencene, a process that can involve nootkatol as an intermediate. nih.govmdpi.com Plant pathogenic fungi like Botryosphaeria dothidea and Botryodiplodia theobromae can also transform (+)-valencene into (+)-nootkatone. nih.gov

In the bacterial domain, the cytochrome P450 enzyme CYP109B1 from Bacillus subtilis has been shown to catalyze the oxidation of (+)-valencene to produce both nootkatol and (+)-nootkatone. nih.govebi.ac.uk Recombinant E. coli expressing this enzyme have been used for the regioselective biooxidation of (+)-valencene. ebi.ac.uk Furthermore, engineered strains of Saccharomyces cerevisiae have been developed for the de novo production of (+)-nootkatone, a process that involves the conversion of nootkatol. d-nb.info A co-culture system of engineered Escherichia coli and Saccharomyces cerevisiae has also been successfully used to produce nootkatol. nih.gov

Table 2: Microbial Production of this compound and Related Compounds

| Microorganism | Transformation | Product(s) |

|---|---|---|

| Chaetomium globosum | Oxidation of (+)-valencene | This compound, (+)-Nootkatone ebi.ac.uk |

| Pleurotus sapidus | Oxidation of (+)-valencene | (+)-Nootkatone (via nootkatol) nih.govmdpi.com |

| Botryosphaeria dothidea | Oxidation of (+)-valencene | (+)-Nootkatone nih.gov |

| Botryodiplodia theobromae | Oxidation of (+)-valencene | (+)-Nootkatone nih.gov |

| Bacillus subtilis (CYP109B1) | Oxidation of (+)-valencene | Nootkatol, (+)-Nootkatone nih.govebi.ac.uk |

| Escherichia coli (recombinant) | Co-culture for isoprenoid production | Nootkatol nih.gov |

Geographic and Environmental Factors Influencing this compound Accumulation

The accumulation of secondary metabolites in plants, including terpenoids like this compound, is significantly influenced by a variety of environmental factors. d-nb.infojuniperpublishers.comfrontiersin.org These factors can include geographical location, climate, and soil conditions. frontiersin.orgmdpi.com

While specific studies on the direct impact of these factors on this compound accumulation are limited, the general principles of secondary metabolite production in plants provide a framework for understanding potential influences. Factors such as temperature, light intensity and quality, water availability, and soil fertility can all affect the physiological and biochemical responses of medicinal plants, thereby altering their secondary metabolic processes. d-nb.infojuniperpublishers.commdpi.com For instance, the accumulation of terpenoids in some plants has been shown to be a response to abiotic stresses like drought, temperature extremes, and high light conditions. frontiersin.org

In the context of grapevines, the accumulation of (-)-rotundone, another sesquiterpenoid, is influenced by environmental factors such as low atmospheric temperatures and soil properties. oup.com This suggests that the biosynthesis of related compounds like this compound in other plants could be similarly affected by their growing environment. The chemical composition of essential oils from Pimpinella lutea has been shown to vary significantly with the geographical location of the harvest, leading to different chemotypes. mdpi.com This highlights the strong influence of the environment on the production of volatile organic metabolites.

Ecological Significance of this compound in Interspecies Interactions

Secondary metabolites play a crucial role in how plants interact with their environment, particularly in defense against herbivores and pathogens. mdpi.comwalshmedicalmedia.com Terpenoids, as a large class of secondary metabolites, are key players in these interactions. mdpi.com

Role in Plant Defense Mechanisms

Terpenoids in plants are known to function as toxins and feeding deterrents to a wide range of insects and mammals. walshmedicalmedia.com They can act as defense molecules against pathogens and herbivores. nih.gov For example, some monoterpenes have insecticidal properties. walshmedicalmedia.com While direct evidence for this compound's specific role in the defense of the plants it is found in is not extensively documented, its nature as a sesquiterpenoid suggests a likely involvement in such mechanisms. The production of secondary metabolites is a key part of a plant's defense strategy. walshmedicalmedia.com

Contribution to Microbial Ecology

In microbial communities, the production and exchange of metabolites are fundamental to their structure and function. mdpi.com The biotransformation of compounds like (+)-valencene by fungi and bacteria to produce this compound is an example of such metabolic activity. nih.govebi.ac.uk This process can be part of a detoxification mechanism for the microorganism. ebi.ac.uk For instance, in Chaetomium globosum, the conversion of (+)-valencene to more oxidized products, including this compound, and their subsequent transport out of the cell, may contribute to the fungus's tolerance to the hydrocarbon. ebi.ac.uk The production of specific secondary metabolites can also influence the interactions between different microbial species. nih.gov

Biosynthesis and Metabolic Engineering of Alpha Nootkatol

Elucidation of Alpha-Nootkatol Biosynthetic Pathways

The biosynthetic pathway to this compound is a multi-step process primarily occurring in certain plants and microorganisms. ebi.ac.uk It begins with the universal precursor for sesquiterpenes and culminates in a specific hydroxylation reaction. nih.govgenome.jpgoogle.comnih.govnih.gov

Precursor Utilization and Initial Enzymatic Steps

The formation of this compound is dependent on the availability of its direct and indirect precursors, which are synthesized through the well-established mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govd-nb.info

The immediate precursor to this compound is the bicyclic sesquiterpene, (+)-valencene. ebi.ac.uknih.govnih.govresearchgate.net this compound is formed through the specific hydroxylation of the valencene (B1682129) molecule. nih.govgenome.jpgoogle.comnih.govglobalresearchonline.netgoogle.comresearchgate.net Valencene itself is a natural product found in citrus species and is valued for its fruity and woody aroma. nih.gov The efficient production of valencene is therefore a prerequisite for the synthesis of this compound. nih.govd-nb.info

Farnesyl Pyrophosphate (FPP) as a Key Intermediate.

Characterization of Key Enzymes in this compound Formation

The conversion of FPP to this compound is mediated by two key types of enzymes: a terpene synthase that produces valencene, and a cytochrome P450 monooxygenase that performs the subsequent hydroxylation. ebi.ac.uknih.govgenome.jpgoogle.comnih.govnih.govgoogle.comresearchgate.net

Valencene synthase is the enzyme responsible for converting FPP into (+)-valencene. google.comnih.gov Several valencene synthases have been identified from various organisms, including Vitis vinifera (VvVal), Citrus sinensis (Cstps1), and Callitropsis nootkatensis (CnVS). d-nb.info The selection and engineering of a robust valencene synthase are critical for achieving high-level production of valencene, which in turn impacts the potential yield of this compound. d-nb.infoglobalresearchonline.net

The final step in the biosynthesis of this compound is the regioselective hydroxylation of (+)-valencene. ebi.ac.uknih.govgenome.jpgoogle.comnih.govnih.govresearchgate.net This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-containing enzymes. biorxiv.org These enzymes introduce an oxygen atom from molecular oxygen into the valencene structure at a specific position to form this compound. genome.jpresearchgate.net Several CYPs have been identified that can perform this transformation, including enzymes from chicory (Cichorium intybus), such as CYP71AV8, which can produce both cis- and trans-nootkatol. ebi.ac.uk Another example is the premnaspirodiene (B1254385) oxygenase from Hyoscyamus muticus (HPO), which can also oxidize (+)-valencene. nih.govnih.gov The regioselectivity of these enzymes is crucial, as they can also produce other isomers like beta-nootkatol. nih.govnih.gov

Alcohol Dehydrogenases (ADHs) and Further Oxidation Pathways

The conversion of the intermediate nootkatol (B1220673) to nootkatone (B190431), a closely related ketone, is a critical step that can be catalyzed by alcohol dehydrogenases (ADHs). oup.comresearchgate.net While the primary focus is often on the production of nootkatone, the same enzymatic principles apply to the oxidation of this compound.

In various biotechnological systems, ADHs have been shown to facilitate the oxidation of nootkatol isomers. researchgate.net For instance, ADHs from yeasts such as Pichia pastoris and Saccharomyces cerevisiae have been identified as capable of catalyzing this conversion. researchgate.net Specifically, an ADH from Pichia pastoris was found to convert β-nootkatol to (+)-nootkatone. d-nb.info Furthermore, studies have explored dehydrogenases from other sources, such as Zingiber zerumbet (ZSD1) and Citrus sinensis (ABA2), which effectively catalyze the oxidation of β-nootkatol. researchgate.net

It is important to note that the yeast's native enzymatic machinery can also contribute to this oxidation step. researchgate.net Research has indicated that yeast components, such as ADH1 from Saccharomyces cerevisiae, can catalyze the transformation of β-nootkatol to (+)-nootkatone. researchgate.net

Other Oxidases and Hydroxylases Involved

Beyond ADHs, a variety of other oxidases and hydroxylases, primarily from the cytochrome P450 (CYP) superfamily, are instrumental in the biosynthesis of this compound and its derivatives. These enzymes catalyze the initial and often rate-limiting step: the regioselective allylic hydroxylation of (+)-valencene to form nootkatol. oup.comnih.gov

Several cytochrome P450 enzymes from different organisms have been identified and characterized for their ability to perform this hydroxylation. For example:

CYP71AV8 from Cichorium intybus can hydroxylate (+)-valencene at the C-2 position to produce (+)-nootkatol. nih.gov

CYP109B1 from Bacillus subtilis is also known to catalyze the sequential oxidation of valencene to nootkatone. nih.gov

Premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus (CYP71D55) can oxidize (+)-valencene to β-nootkatol. nih.gov

Engineered variants of P450 BM3 from Bacillus megaterium have been shown to transform (+)-valencene into nootkatol and subsequently to (+)-nootkatone. oup.comnih.gov

A novel P450, SrKO from Stevia rebaudiana, has demonstrated the unique ability to produce both alpha- and beta-nootkatol isomers from (+)-valencene. google.com

In addition to P450s, other types of oxidases have been implicated. A lipoxygenase, ValOx , from the fungus Pleurotus sapidus can directly oxidize (+)-valencene to (+)-nootkatone. d-nb.info Laccases have also been shown to transform (+)-valencene into (+)-nootkatone via a hydroperoxide intermediate. oup.comnih.gov The ascomycete Chaetomium globosum is capable of converting (+)-valencene to (+)-nootkatone, with this compound identified as an intermediate in this biotransformation. oup.comresearchgate.net

These findings highlight the diverse enzymatic machinery available in nature for the production of this compound and related compounds.

Regulation of this compound Biosynthesis in Natural Systems

The production of this compound in its natural producers is a tightly regulated process, influenced by a combination of genetic and environmental factors.

Transcriptional and Post-Transcriptional Control of Pathway Genes

The expression of genes encoding the biosynthetic enzymes for this compound is subject to regulation at both the transcriptional and post-transcriptional levels. Transcriptional regulation involves controlling the rate at which genes are transcribed into messenger RNA (mRNA). nih.gov This can be influenced by various transcription factors that respond to internal developmental cues and external stimuli. For instance, in the context of terpene biosynthesis in plants, the expression of terpene synthase genes, which are crucial for producing the carbon skeleton of molecules like this compound, is often highly regulated. globalresearchonline.net

Post-transcriptional regulation, on the other hand, involves mechanisms that control the processing, stability, and translation of mRNA molecules after they have been transcribed. nih.govmdpi.com This can include alternative splicing, mRNA silencing by small non-coding RNAs (sRNAs), and regulation of mRNA decay rates. mdpi.com These regulatory layers allow the organism to fine-tune the production of secondary metabolites like this compound in response to specific physiological needs or environmental challenges. While specific studies detailing the transcriptional and post-transcriptional control of this compound biosynthesis are limited, the general principles of secondary metabolite regulation suggest a complex interplay of these mechanisms.

Environmental and Developmental Factors Modulating Production

The production of this compound and other secondary metabolites is often influenced by the plant's developmental stage and environmental conditions. For example, the accumulation of valuable compounds in plants can be affected by factors such as light, temperature, and nutrient availability. In the case of Alpinia oxyphylla, a plant known to produce nootkatone, research has focused on optimizing extraction methods, which indirectly points to the influence of the plant's condition on compound yield. semanticscholar.org

Furthermore, stress factors can trigger the production of secondary metabolites as a defense mechanism. For instance, infection of Aquilaria trees, which leads to the formation of agarwood, results in the accumulation of various sesquiterpenoids, including nootkatol. biorxiv.org This suggests that the biosynthetic pathway leading to this compound can be induced by biotic stress. Similarly, treatment with methyl jasmonate, a plant stress hormone, has been used to stimulate the production of secondary metabolites in plant cell cultures. biorxiv.org The expression of the (+)-valencene synthase gene from Callitropsis nootkatensis (CnVS) has been correlated with nootkatone content in different tissues of the tree, indicating developmental regulation. globalresearchonline.net

Metabolic Engineering Strategies for Enhanced this compound Production in Heterologous Hosts

Due to the low abundance of this compound in natural sources, significant research has focused on producing it in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. oup.comresearchgate.net These efforts involve transferring the biosynthetic pathway genes into these microorganisms and optimizing their metabolic networks for enhanced production.

Optimization of Precursor Pathways (e.g., Mevalonate and MEP Pathways)

A fundamental strategy for increasing the yield of this compound is to boost the supply of its precursor, farnesyl pyrophosphate (FPP). d-nb.info FPP is synthesized through two primary pathways: the mevalonate (MVA) pathway, which is native to eukaryotes like yeast, and the methylerythritol phosphate (MEP) pathway, found in most bacteria and plant plastids. jmb.or.krresearchgate.net

In Saccharomyces cerevisiae , which utilizes the MVA pathway, several engineering strategies have been employed to increase FPP availability. These include:

Overexpression of key MVA pathway genes : A common approach is to overexpress the gene for a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway. researchgate.netresearchgate.net

Engineering of farnesyl pyrophosphate synthase (FPPS) : The enzyme ERG20 in yeast converts geranyl pyrophosphate (GPP) to FPP. Engineering this enzyme, for instance by creating fusion proteins with a valencene synthase, can help to channel more metabolic flux towards the desired product. researchgate.net

Downregulation of competing pathways : The gene ERG9, which encodes squalene (B77637) synthase, diverts FPP towards sterol biosynthesis. Downregulating its expression can redirect FPP to the production of sesquiterpenes like this compound. researchgate.net

In Escherichia coli , which naturally uses the MEP pathway, the heterologous MVA pathway is often introduced to increase the pool of isoprenoid precursors. jmb.or.krnih.gov Optimization strategies in E. coli have included:

Introducing and optimizing a heterologous MVA pathway : Researchers have constructed and refined MVA pathways using genes from different organisms to improve the production of isoprenoids. jmb.or.kr

Balancing enzyme expression : Identifying and alleviating bottlenecks in the engineered pathway by optimizing the expression levels of rate-limiting enzymes, such as mevalonate kinase (MK) and amorphadiene (B190566) synthase (ADS), has proven effective in increasing product yields. nih.gov

Modifying central metabolism : Redirecting carbon flux from central metabolic pathways, such as glycolysis, towards the MVA or MEP pathway can further enhance precursor supply. illinois.edu

These strategies, aimed at optimizing the production of the universal C15 precursor FPP, are foundational for achieving high-titer production of this compound in microbial cell factories.

Heterologous Expression Systems for Biosynthesis

The production of α-nootkatol through heterologous expression involves introducing the necessary biosynthetic genes into a host organism that does not naturally produce the compound. This approach allows for scalable and controlled production, overcoming the limitations of low yields from natural plant sources. illinois.edu Various expression systems, including microbial cell factories and plant cell cultures, have been successfully employed for this purpose.

Microbial Cell Factories (e.g., Saccharomyces cerevisiae, Escherichia coli, Pichia pastoris)

Microbial hosts are widely used for the production of valuable compounds like α-nootkatol due to their rapid growth, well-characterized genetics, and ease of cultivation. illinois.edu

Saccharomyces cerevisiae (baker's yeast) is a favored host for producing sesquiterpenoids. illinois.edu To produce α-nootkatol, S. cerevisiae is engineered to express a valencene synthase and a cytochrome P450 monooxygenase (P450). For instance, co-expression of a valencene synthase from Citrus sinensis and the P450 enzyme CYP71AV8 from chicory root (Cichorium intybus) in a recombinant S. cerevisiae strain resulted in the conversion of (+)-valencene to its oxidized products. nih.gov In this system, the majority of the product was trans-nootkatol (0.92 mg/L), with smaller amounts of cis-nootkatol (0.11 mg/L) and (+)-nootkatone (0.04 mg/L). nih.gov Another study utilized the WAT11 yeast strain, which is modified for stable expression of Arabidopsis thaliana P450 reductase ATR1, to test various P450 enzymes. nih.gov The enzyme CYP71D51v2 from tobacco (Nicotiana tabacum) showed high efficiency in converting (+)-valencene to β-nootkatol. nih.gov Further engineering efforts in S. cerevisiae, including the overexpression of a truncated 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (tHMG1) and downregulation of the competing squalene synthase (ERG9), significantly boosted the precursor (+)-valencene production to 217.95 mg/L. d-nb.info Subsequent expression of dehydrogenases, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, effectively oxidized the intermediate β-nootkatol to (+)-nootkatone, reaching a titer of 59.78 mg/L. d-nb.info

Escherichia coli is another popular microbial host for producing terpenoids. google.comgoogle.com The valencene dioxygenase (ValOx) from the mushroom Pleurotus sapidus has been expressed in E. coli, which then converts (+)-valencene into (+)-nootkatone and nootkatol through hydroperoxide intermediates. researchgate.net However, heterologous expression in E. coli can lead to the formation of insoluble inclusion bodies, which reduces the yield of active enzyme. researchgate.net Strategies to overcome this include co-expression with chaperones and using mutant E. coli strains to improve protein solubility. researchgate.net In one study, a library of 125 bacterial P450 enzymes was screened in E. coli for the regioselective oxidation of (+)-valencene. ebi.ac.uk The P450 CYP109B1 from Bacillus subtilis, co-expressed with putidaredoxin reductase (PdR) and putidaredoxin (Pdx) from Pseudomonas putida, was found to catalyze the oxidation of (+)-valencene to nootkatol. ebi.ac.uk

Pichia pastoris is a methylotrophic yeast that has also been engineered for the production of nootkatone and its precursor, nootkatol. a-star.edu.sgresearchgate.net Co-expression of a premnaspirodiene oxygenase, a P450 reductase, and a valencene synthase in P. pastoris led to the production of trans-nootkatol, which was then oxidized to (+)-nootkatone by an endogenous alcohol dehydrogenase. researchgate.net Further metabolic engineering, including the overexpression of an endogenous alcohol dehydrogenase and a truncated hydroxy-methylglutaryl-CoA reductase (tHmg1p), significantly increased the final (+)-nootkatone yield to 208 mg/L in bioreactor cultivations. researchgate.net

Table 1: Microbial Systems for α-Nootkatol and Related Compound Production

| Host Organism | Expressed Enzymes | Precursor/Substrate | Product(s) | Titer | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Valencene synthase (C. sinensis), CYP71AV8 (C. intybus) | (+)-Valencene | trans-Nootkatol, cis-Nootkatol, (+)-Nootkatone | 0.92 mg/L, 0.11 mg/L, 0.04 mg/L | nih.gov |

| Saccharomyces cerevisiae | CYP71D51v2 (N. tabacum), ATR1 (A. thaliana) | (+)-Valencene | β-Nootkatol, (+)-Nootkatone | 6 mg/L (combined) | nih.gov |

| Saccharomyces cerevisiae | CnVS, tHMG1, ZSD1/ABA2 | Glucose | (+)-Nootkatone | 59.78 mg/L | d-nb.info |

| Escherichia coli | Valencene dioxygenase (ValOx) (P. sapidus) | (+)-Valencene | (+)-Nootkatone, Nootkatol | Not specified | researchgate.net |

| Escherichia coli | CYP109B1 (B. subtilis), PdR, Pdx (P. putida) | (+)-Valencene | Nootkatol, (+)-Nootkatone | 120 mg/L (in two-liquid-phase system) | ebi.ac.uk |

| Pichia pastoris | Premnaspirodiene oxygenase, P450 reductase, Valencene synthase, ADH, tHmg1p | Glucose/Methanol (B129727) | (+)-Nootkatone | 208 mg/L | researchgate.net |

Plant Cell Cultures and Biotransformation Approaches

Plant cell culture is an alternative strategy for producing high-value natural products. nih.gov Biotransformation, which uses plant cells to convert a supplied precursor into a more valuable product, is a key application of this technology. nih.govijrpb.com

Suspension cultures of Gynostemma pentaphyllum have been shown to convert (+)-valencene into (+)-nootkatone as the main product and nootkatol as a minor product. nih.govcolab.ws Following this discovery, other cultured plant cells, such as Caragana chamlagu and Hibiscus cannabinus, were also found to perform this biotransformation. nih.govcolab.ws In one experiment, incubating (+)-valencene with G. pentaphyllum suspension cultures for 20 days resulted in a 72% yield of (+)-nootkatone, corresponding to a titer of 650 mg/L. nih.gov

The ascomycete Chaetomium globosum, when grown in submerged cultures, can also transform (+)-valencene into (+)-nootkatone through the stereoselective formation of α-nootkatol. ebi.ac.uk

Table 2: Plant Cell Culture and Fungal Biotransformation for Nootkatone and Nootkatol Production

| Biocatalyst | Substrate | Product(s) | Yield/Titer | Reference |

|---|---|---|---|---|

| Gynostemma pentaphyllum (suspension culture) | (+)-Valencene | (+)-Nootkatone, Nootkatol | 650 mg/L (72% yield of nootkatone) | nih.gov |

| Caragana chamlagu (cultured cells) | (+)-Valencene | (+)-Nootkatone, Nootkatol | Not specified | nih.govcolab.ws |

| Hibiscus cannabinus (cultured cells) | (+)-Valencene | (+)-Nootkatone, Nootkatol | Not specified | nih.govcolab.ws |

| Chaetomium globosum (submerged culture) | (+)-Valencene | α-Nootkatol, (+)-Nootkatone | 25 mg/L of (+)-nootkatone | nih.gov |

Genetic Manipulation and Pathway Optimization for Yield Improvement

Improving the yield of α-nootkatol and related compounds in heterologous hosts requires extensive genetic manipulation and metabolic pathway optimization. illinois.eduagriculturejournal.orgnih.govfrontiersin.org

Key strategies focus on several areas:

Enhancing Precursor Supply: The production of the immediate precursor, (+)-valencene, is often a bottleneck. In yeast, this is addressed by overexpressing key enzymes in the mevalonate (MVA) pathway. d-nb.info A critical rate-limiting enzyme is HMG-CoA reductase; overexpressing a truncated version (tHMG1) that is not subject to feedback inhibition significantly increases the metabolic flux towards farnesyl pyrophosphate (FPP), the precursor to all sesquiterpenes. d-nb.inforesearchgate.net Additionally, downregulating competing pathways, such as the one leading to sterol biosynthesis by knocking down the ERG9 gene (squalene synthase), can redirect FPP towards valencene production. d-nb.inforesearchgate.net

Improving Enzyme Activity and Expression: The efficiency of the valencene synthase and the subsequent P450s is crucial. Protein engineering can be used to improve the catalytic efficiency of these enzymes. researchgate.net For example, a mutant valencene synthase, CnVSM560L, showed a 60% increase in (+)-valencene yield per cell. researchgate.net Fusing the valencene synthase (CnVS) to the FPP synthase (ERG20) can also enhance the channeling of the substrate to the enzyme, boosting production. d-nb.info For P450s, which require a reductase partner for activity, ensuring sufficient expression of a compatible cytochrome P450 reductase (CPR) is essential. google.com

Optimizing Redox Balance and Cofactor Regeneration: P450-catalyzed reactions are dependent on cofactors like NADPH. Ensuring the regeneration of these cofactors is vital for sustained enzyme activity. researchgate.net

Overcoming Conversion Bottlenecks: The conversion of nootkatol to nootkatone can be a limiting step. Screening and overexpressing specific dehydrogenases, such as ZSD1 and ABA2 in S. cerevisiae, have proven effective in driving the reaction towards the final ketone product. d-nb.info In P. pastoris, the overexpression of the DNA repair and recombination gene RAD52 surprisingly led to a five-fold increase in trans-nootkatol production, highlighting that factors beyond the direct metabolic pathway can influence yield. researchgate.net

By combining these strategies, significant improvements in the final product titer can be achieved. For instance, a combination of protein engineering on the valencene synthase and metabolic engineering in S. cerevisiae resulted in a (+)-nootkatone titer of 804.96 mg/L in a bioreactor. researchgate.net

Chemical Synthesis and Semisynthesis of Alpha Nootkatol and Structural Analogs

Total Synthesis Methodologies for Alpha-Nootkatol

The complete chemical synthesis of this compound, while not as extensively documented as that of its oxidized counterpart nootkatone (B190431), is intrinsically linked to the total synthesis of nootkatone itself, where it often appears as a late-stage intermediate.

The stereoselective synthesis of this compound is crucial due to the presence of multiple chiral centers in its structure. The spatial arrangement of these centers significantly influences the molecule's properties. Total synthesis strategies have often targeted the related compound, (+)-nootkatone, with this compound being an inherent part of the synthetic sequence.

One notable approach involves the synthesis of (±)-nootkatone from 4β,4aβ-dimethyl-Δ6,7-octalin-1-one ethylene (B1197577) acetal. nih.gov Another facile stereoselective synthesis of (+)-nootkatone starts from the readily available (+)-nopinone. nih.gov This multi-step synthesis proceeds via the conjugate addition of methallyltrimethylsilane (B96022) to trans-3-ethylidenenopinone, which is derived from (+)-nopinone. google.com The stereochemistry of the final product is controlled by the stereochemistry of the starting materials and the reagents used in the various steps.

A key strategy in achieving stereoselectivity has been the Robinson annulation of 2-methyl-4-isopropylidenecyclohexanone with trans-3-penten-2-one, which stereoselectively produces α-vetivone, an isomer of nootkatone that can be subsequently converted. google.comgoogle.com The stereoselective total synthesis of racemic nootkatone was reported by Marshall and Ruden, which would involve a racemic this compound intermediate. tib.eumdpi.com

Stereoselective Synthesis Routes and Chirality Control.

Semisynthetic Routes from Naturally Derived Precursors

Semisynthesis, which starts from naturally abundant and structurally related precursors, often provides a more efficient and economically viable route to this compound compared to total synthesis.

The most common semisynthetic route to this compound is the oxidation of (+)-valencene, a sesquiterpene readily available from citrus fruits like Valencia oranges. nih.govmdpi.comresearchgate.net this compound is a primary intermediate in the subsequent oxidation to nootkatone. nih.govkoreamed.org This conversion can be achieved through both chemical and biocatalytic methods.

Chemical Methods: Various oxidizing agents can be used for the allylic oxidation of valencene (B1682129). However, many of these methods also lead to the formation of nootkatone and other byproducts. smolecule.com The use of tert-butyl peracetate for the allylic oxidation of valencene has been reported, though this often requires an additional step to isolate this compound from the resulting mixture. researchgate.netmdpi.com Another approach involves the use of hydrogen peroxide and amphiphilic molybdate (B1676688) ions, which can yield a mixture of nootkatone and nootkatol (B1220673). nih.govmdpi.com In one reported one-pot process, this method yielded 22% nootkatol alongside 46.5% nootkatone. mdpi.comresearchgate.net

Biocatalytic Methods: Biocatalysis offers a greener and more selective alternative for the conversion of valencene. This process typically involves the regioselective allylic hydroxylation of (+)-valencene. nih.gov A variety of microorganisms and enzymes have been shown to catalyze this transformation.

Submerged cultures of the ascomycete Chaetomium globosum have been demonstrated to oxidize (+)-valencene to nootkatone through the stereoselective generation of this compound. nih.govresearchgate.net Inhibition experiments suggest that a cytochrome P450 monooxygenase is likely responsible for this initial hydroxylation step. nih.gov Other fungi, such as Botryosphaeria dothidea and Botryodiplodia theobromae, also convert (+)-valencene to nootkatone, with this compound as an intermediate. nih.gov

Isolated enzymes, particularly cytochrome P450s, are also effective. For example, co-expression of a valencene synthase with a P450 enzyme from chicory in yeast resulted in the formation of both trans- and cis-nootkatol. researchgate.net Engineered P450 enzymes have also been employed to improve the efficiency and selectivity of this conversion. researchgate.net

| Precursor | Method | Key Reagents/Enzymes | Product(s) | Reference |

| (+)-Valencene | Chemical Oxidation | tert-butyl peracetate | This compound, Nootkatone | researchgate.netmdpi.com |

| (+)-Valencene | Chemical Oxidation | H₂O₂, Molybdate ions | This compound, Nootkatone | nih.govmdpi.com |

| (+)-Valencene | Biocatalysis (Fungus) | Chaetomium globosum | This compound, Nootkatone | nih.govresearchgate.net |

| (+)-Valencene | Biocatalysis (Enzyme) | Cytochrome P450 | cis- and trans-Nootkatol | researchgate.net |

Another semisynthetic approach to this compound is the reduction of nootkatone. This method is particularly useful for obtaining this compound if nootkatone is more readily available. The reduction of the ketone group in nootkatone yields the secondary alcohol, this compound.

A specific method for this conversion involves dissolving nootkatone in methanol (B129727) and treating it with sodium borohydride (B1222165) (NaBH₄) in the presence of sodium methoxide. koreamed.org This reaction, carried out at 25°C for 3 hours, has been reported to produce nootkatol with a purity of 89.4% and a yield of 7.8 g from 8.72 g of nootkatone. koreamed.org The use of sodium borohydride is a common and effective method for the reduction of ketones to alcohols in organic synthesis. researchgate.net

| Precursor | Reducing Agent | Solvent | Yield/Purity | Reference |

| Nootkatone | Sodium Borohydride (NaBH₄) | Methanol | 89.4% purity | koreamed.org |

Conversion of Valencene to this compound.

Design and Synthesis of this compound Derivatives and Analogs

The chemical scaffold of this compound serves as a template for the design and synthesis of novel derivatives and analogs with potentially interesting biological activities. These modifications can involve changes to the functional groups or the carbon skeleton.

One example is the synthesis of an amino alcohol bearing a nootkatol skeleton. nih.gov This was achieved through the Luche reduction of an intermediate followed by deprotection, demonstrating a strategy to introduce nitrogen-containing functional groups into the nootkatol structure. nih.gov

The synthesis of other derivatives often starts from the more readily available nootkatone. For instance, various reactions such as dehydrogenation, oxidation, and epoxidation have been applied to nootkatone to generate a series of derivatives. researchgate.net While these are derivatives of nootkatone, similar synthetic strategies could potentially be applied to this compound to explore its chemical space. The synthesis of substituted nootkatones has also been described, which could conceptually be reduced to the corresponding this compound analogs. google.com The development of versatile synthetic routes allows for the creation of libraries of compounds for structure-activity relationship studies. nih.gov

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the synthetic strategies applied to its precursor, (+)-valencene, and its oxidation product, (+)-nootkatone, provide a clear blueprint for generating analogs suitable for such investigations. nih.govgoogle.com These modifications primarily target the molecule's key functional groups and hydrocarbon backbone to produce derivatives with varied electronic and steric properties. researchgate.netstudysmarter.co.uk The goal of these modifications is to systematically alter the chemical structure to map the pharmacophore and understand which parts of the molecule are essential for its biological activity. researchgate.netstudysmarter.co.ukresearchgate.net

Key chemical modification strategies that can be applied to this compound for the generation of a library of analogs for SAR studies include:

Oxidation: The allylic alcohol of this compound can be oxidized to the corresponding α,β-unsaturated ketone, yielding nootkatone. This transformation is a cornerstone of many synthetic routes and represents a significant modification of the A-ring. nih.govtandfonline.com The comparison between the alcohol (this compound) and the ketone (nootkatone) is a fundamental aspect of SAR in this series.

Epoxidation: The double bonds within the this compound structure are susceptible to epoxidation. For instance, epoxidation of the related nootkatone with reagents like m-chloroperoxybenzoic acid (mCPBA) yields mono- and diepoxide derivatives. google.com A similar strategy applied to this compound would generate novel analogs, allowing for the evaluation of the role of the double bonds in biological activity.

Hydrogenation: The selective reduction of one or both double bonds would produce dihydro- and tetrahydro- derivatives. This modification allows for an assessment of the importance of unsaturation for the molecule's activity profile.

Hydroxylation: Further hydroxylation at different positions on the sesquiterpenoid backbone can be achieved. Chemoenzymatic methods and chemical processes like hydroboration-oxidation can introduce additional hydroxyl groups, creating poly-oxygenated analogs. tandfonline.combiorxiv.org This strategy helps to probe the effects of increased polarity and hydrogen-bonding capability.

These strategies enable the systematic modification of this compound, providing a diverse set of molecules. The subsequent evaluation of these compounds is essential to identify the key structural motifs responsible for any observed biological effects and to design compounds with optimized properties. researchgate.net

Synthesis of Oxygenated and Stereoisomeric Variants

Enzymatic and Chemoenzymatic Synthesis

Biotransformation and enzymatic synthesis offer high regio- and stereoselectivity, which is often difficult to achieve with classical chemical methods. nih.govresearchgate.net Cytochrome P450 monooxygenases (P450s) are particularly effective at catalyzing the selective allylic hydroxylation of (+)-valencene to produce nootkatol isomers. researchgate.net

Stereoisomer Production: The enzymatic oxidation of (+)-valencene can lead to the formation of both this compound and its stereoisomer, beta-Nootkatol. google.comgoogle.com Specific enzymes exhibit distinct product profiles. For example, the ent-kaurene (B36324) oxidase CYP701A5 (SrKO) from Stevia rebaudiana has been shown to produce both α- and β-nootkatol from valencene, a unique activity compared to other P450s that may only produce one isomer. google.com The subsequent oxidation of these alcohols leads to (+)-nootkatone. nih.govgoogle.com

Chemoenzymatic Systems: A chemoenzymatic method combining an Fe-chelate system with a ferric-chelate reductase has been developed for the oxygenation of (+)-valencene. tandfonline.com This system primarily yields (+)-nootkatone, but (+)-nootkatol was identified as a key intermediate in the reaction, demonstrating that the allylic oxidation proceeds through the alcohol. tandfonline.com

Chemical Synthesis

Chemical synthesis provides alternative routes to oxygenated and stereoisomeric variants, sometimes offering advantages in scale and accessibility.

Photocatalysis: A metal-free, visible-light-induced photocatalysis method has been employed to transform (+)-valencene. researchgate.net This process, involving allylic C-H oxidation, successfully delivered a mixture of nootkatone and cis-nootkatol, showcasing a modern, greener approach to synthesizing specific stereoisomers. researchgate.net

Hydroboration-Oxidation: The hydroboration-oxidation of sesquiterpenes is a powerful technique for introducing hydroxyl groups. biorxiv.org Applying reagents like borane (B79455) (BH₃) or 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide to a mixture of sesquiterpenes, including nootkatone, results in the formation of hydroxylated derivatives such as nootkatol. biorxiv.org This method mimics natural oxygenation processes and can be used to generate a variety of oxygenated analogs from different starting materials.

The table below summarizes key synthetic routes to this compound and its isomers.

| Starting Material | Method | Catalyst/Reagent | Key Products | Reference |

| (+)-Valencene | Enzymatic Oxidation | Cytochrome P450 (SrKO) | This compound, beta-Nootkatol, (+)-Nootkatone | google.com |

| (+)-Valencene | Chemoenzymatic Oxygenation | Fe(II)-NTA, Ferric-chelate reductase | (+)-Nootkatone (via (+)-Nootkatol intermediate) | tandfonline.com |

| (+)-Valencene | Visible-Light Photocatalysis | Metal-free photosensitizer | cis-Nootkatol, (+)-Nootkatone | researchgate.net |

| Sesquiterpene Mixture | Hydroboration-Oxidation | 9-BBN, H₂O₂ | Nootkatol, other hydroxylated sesquiterpenoids | biorxiv.org |

These synthetic advancements are crucial for producing this compound and its structural variants, enabling further research into their chemical and physical properties. The ability to selectively generate different stereoisomers and oxygenated derivatives is fundamental for any future exploration of their structure-activity relationships. researchgate.netorgsyn.org

Advanced Analytical Methodologies for Characterization and Quantification of Alpha Nootkatol

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification.researchgate.netresearchgate.netresearchgate.net

Chromatographic methods are central to the analysis of alpha-Nootkatol, enabling its separation from other components, which is a prerequisite for accurate quantification and purity evaluation. advancechemjournal.com These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. advancechemjournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. scione.comepa.gov In GC, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. gcms.cz The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. scione.comscielo.br

GC-MS analysis can effectively identify and quantify this compound in complex mixtures, such as essential oils and plant extracts. researchgate.netscione.com The retention time of this compound in the gas chromatogram provides an initial identification, which is then confirmed by its mass spectrum. ufrgs.br For instance, in an analysis of Geigeria alata, beta-Nootkatol, a stereoisomer of this compound, was identified with a retention time of 18.045 minutes. scione.com The NIST WebBook provides gas chromatography data for both this compound and its stereoisomer, beta-Nootkatol, which serves as a valuable reference. nist.govnist.gov The quantitative analysis of this compound can be performed with high sensitivity and selectivity using GC coupled with tandem mass spectrometry (GC/MS/MS), a technique that has demonstrated subfemtomole detection limits for similar compounds. nih.gov

Table 1: GC-MS Parameters for Terpenoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, DB-17HT) scielo.br |

| Injector Temperature | 250 °C scielo.br |

| Oven Temperature Program | Ramped, e.g., initial hold then increase to a final temperature scielo.br |

| Carrier Gas | Helium scielo.br |

| Ionization Mode | Electron Impact (EI) at 70 eV scielo.br |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) nih.govsioc-journal.cn |

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound. unimi.it HPLC separates compounds based on their affinity for a stationary phase (packed in a column) and a liquid mobile phase. advancechemjournal.comnih.gov This technique is particularly suitable for non-volatile or thermally labile compounds. advancechemjournal.com

Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for the separation of sesquiterpenoids. researchgate.netresearchgate.netnih.gov Detection is often achieved using a UV-Vis detector, as compounds with chromophores, like the α,β-unsaturated ketone in the nootkatone (B190431) family, absorb UV light. researchgate.netresearchgate.netresearchgate.net For instance, in the analysis of related compounds, a mobile phase of acetonitrile and water (65:35) with UV detection at 254 nm has been used. researchgate.netresearchgate.net The retention time in HPLC is a key parameter for identification, though it can be influenced by the specific column and conditions used. researchgate.netresearchgate.net Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column type to achieve good resolution and sensitivity. unimi.it

Table 2: HPLC Parameters for Nootkatone-related Compound Analysis. researchgate.netresearchgate.net

| Parameter | Conditions |

|---|---|

| Column | C18 (e.g., Shim-pack VP-ODS, Xbridge) researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile:Water (65:35 v/v) researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.netresearchgate.net |

| Column Temperature | 30°C researchgate.net |

Many natural compounds, including sesquiterpenoids like this compound, exist as enantiomers—non-superimposable mirror images. gcms.czmz-at.de Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is crucial, especially in pharmaceutical and flavor/fragrance applications. mz-at.detheseus.fi Chiral chromatography is the primary technique for separating enantiomers. mz-at.decatalysis.blog

This separation can be achieved using either chiral stationary phases (CSPs) in GC or HPLC, or by using a chiral mobile phase additive in HPLC. gcms.cznih.govscielo.br In chiral GC, derivatized cyclodextrins are often used as the chiral selector in the stationary phase. gcms.cz For HPLC, a variety of CSPs are available, or a chiral ligand exchange chromatography approach can be used, where a chiral ligand is added to the mobile phase to form diastereomeric complexes with the enantiomers, which can then be separated on a standard reversed-phase column. nih.govscielo.br The separation of enantiomers allows for the quantification of each form, providing the enantiomeric excess (ee) of the sample. catalysis.blog

High-Performance Liquid Chromatography (HPLC) Methods.

Spectroscopic Approaches for Structural Elucidation.researchgate.netresearchgate.net

Spectroscopic techniques are essential for the definitive structural elucidation of this compound. These methods provide detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. swarthmore.edu It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. swarthmore.eduresearchgate.net

1D NMR: Proton (¹H) NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity through spin-spin coupling. Carbon-13 (¹³C) NMR reveals the number of different types of carbon atoms and their chemical environment. rsc.org For this compound, ¹H NMR would show signals for its olefinic, allylic, methyl, and hydroxyl protons, while ¹³C NMR would provide signals for each of its 15 carbon atoms. tib.eu

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between different nuclei. researchgate.netdrugbank.com

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates protons directly to the carbons they are attached to. drugbank.com

HMBC shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.

Table 3: Representative NMR Data for Nootkatol-related Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H NMR | ~5.7 | Olefinic proton researchgate.net |

| ~1.7 | Isopropenyl methyl protons researchgate.net | |

| ~1.1 | Tertiary methyl protons researchgate.net | |

| ~1.0 | Secondary methyl protons researchgate.net |

| ¹³C NMR | ~200 | Carbonyl carbon (in nootkatone) uni-saarland.de |

Note: Specific shifts for this compound would vary but fall within expected ranges for its functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. alfa-chemistry.com Each type of bond (e.g., O-H, C=C, C-O) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. optikinstruments.hr For this compound, key absorption bands would be expected for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the carbon-carbon double bonds (C=C) in the rings and the isopropenyl group (around 1640-1680 cm⁻¹). longdom.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. mt.com It is particularly useful for detecting conjugated systems. mdpi.com The α,β-unsaturated alcohol moiety in this compound would give rise to a characteristic UV absorption maximum (λmax). For comparison, the related compound nootkatone, an α,β-unsaturated ketone, shows a UV absorption peak around 235-245 nm. researchgate.net

Mass Spectrometry (MS) Fragmentation Analysis and High-Resolution Techniques

The unequivocal identification of this compound in complex samples relies heavily on mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with gas chromatography (GC-MS), electron impact (EI) is a common ionization method used for volatile compounds like sesquiterpenoids. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

The fragmentation of the this compound molecular ion (M⁺) follows established chemical principles, including alpha-cleavage, which is common for alcohols, and cleavages within the carbocyclic structure. The resulting fragment ions are characteristic of the molecule's specific structure. For instance, the cleavage of bonds adjacent to the hydroxyl group is a primary fragmentation pathway.

High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer significant advantages over standard quadrupole mass spectrometers. numberanalytics.com HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.netnih.gov This capability is crucial for distinguishing this compound from other isomeric compounds that have the same nominal mass but different atomic compositions, thereby increasing the confidence of identification in complex research materials. researchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion (e.g., the molecular ion of this compound), subjecting it to fragmentation, and analyzing the resulting product ions. researchgate.netnih.gov This process, often used in multiple reaction monitoring (MRM) mode, is invaluable for quantifying trace levels of the compound with high selectivity and sensitivity. researchgate.net

Table 1: Postulated Electron Impact (EI) Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 220 | [C₁₅H₂₄O]⁺ | Molecular Ion (M⁺) |

| 205 | [C₁₄H₂₁O]⁺ | Loss of a methyl radical (•CH₃) |

| 202 | [C₁₅H₂₂]⁺ | Loss of water (H₂O) from the molecular ion |

| 187 | [C₁₄H₁₉]⁺ | Loss of water and a methyl radical |

| 163 | [C₁₁H₁₅O]⁺ | Cleavage of the isopropenyl group and subsequent rearrangement |

| 105 | [C₈H₉]⁺ | Fragmentation of the decalin ring system |

Hyphenated Techniques for Comprehensive Profiling of Complex Matrices

To analyze this compound within intricate biological or botanical matrices, such as plant essential oils, a separation step is required prior to detection. researchgate.net Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. numberanalytics.comnumberanalytics.com They provide the enhanced resolution and sensitivity needed to isolate and identify specific compounds in a mixture. numberanalytics.com

The most common hyphenated technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). ufs.brresearchgate.net In this setup, the volatile components of a sample are separated in a gas chromatograph based on their boiling points and interactions with the stationary phase of the column. As each separated component, including this compound, elutes from the column, it is introduced directly into the mass spectrometer for immediate identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique. numberanalytics.com While GC-MS is ideal for volatile and thermally stable compounds, LC-MS can analyze a broader range of molecules, including those that are less volatile or prone to thermal degradation. For sesquiterpenoids, reverse-phase LC is often used, separating compounds based on their polarity. The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly increased separation efficiency and reduced analysis times. researchgate.net When coupled with a high-resolution mass spectrometer like a QTOF, UHPLC-QTOF-MS becomes a premier tool for comprehensive metabolite profiling of complex samples containing this compound and related compounds. researchgate.net

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase based on polarity/other properties. |

| Sample Volatility | Required; compound must be volatile and thermally stable. | Not required; suitable for a wider range of polarities and thermal stabilities. |

| Derivatization | May be required for non-volatile or polar compounds to increase volatility. | Generally not required, simplifying sample preparation. |

| Typical Ionization | Electron Impact (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Primary Application | Analysis of essential oils and other volatile extracts. ufs.br | Analysis of extracts, biological fluids (e.g., plasma). researchgate.netdntb.gov.ua |

| Strengths | Excellent separation for isomers, extensive spectral libraries available for EI. | Broad compound coverage, soft ionization preserves molecular ion. |

Development of Standardized Protocols for this compound Analysis in Research Materials

The development of standardized analytical protocols is essential for ensuring the consistency, reliability, and comparability of research findings across different laboratories and studies. A standardized protocol for this compound analysis involves several critical stages, from sample handling to data reporting.

First, a well-characterized, high-purity reference standard of this compound is required for positive identification and accurate quantification. The analytical method begins with a defined sample preparation procedure, which could involve techniques such as solvent extraction, solid-phase extraction (SPE), or distillation to isolate this compound from the sample matrix. The choice of method depends on the nature of the research material.

Next, the instrumental parameters for the chosen hyphenated technique (e.g., GC-MS or LC-MS) must be precisely defined and optimized. This includes specifying the type of chromatographic column, the temperature program (for GC) or mobile phase gradient (for LC), carrier gas or solvent flow rates, and all mass spectrometer settings (e.g., ionization mode, scan range, collision energy for MS/MS). researchgate.netresearchgate.net

The final and most critical stage is method validation. To be considered standardized, the protocol must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Validation confirms that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Establishing and documenting these performance characteristics ensures the generation of robust and reproducible data in research applications.

Table 3: Key Parameters for Validation of an this compound Analytical Protocol

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Linearity | Confirms that the instrument response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Accuracy | Measures the closeness of the experimental value to the true value, often assessed via recovery studies in a spiked matrix. | Recovery typically within 85-115%. researchgate.net |

| Precision (RSD%) | Assesses the degree of scatter between a series of measurements from the same sample (repeatability and intermediate precision). | Relative Standard Deviation (RSD) should generally be <15%. researchgate.net |

| Specificity | Demonstrates that the analytical signal is solely from this compound and not from other components in the sample. | Peak purity analysis, comparison with reference standard. |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by the method. | Signal-to-Noise Ratio (S/N) ≥ 3. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10. researchgate.net |

Mechanistic Investigations of Biological Activities of Alpha Nootkatol Excluding Human Clinical Data

Anti-Parasitic and Insecticidal Efficacy and Mechanisms of Action

Investigations into the direct anti-parasitic and insecticidal properties of isolated alpha-nootkatol are not extensively documented in the reviewed scientific literature. The compound is often mentioned in the context of essential oils or as a precursor to the more actively studied insecticide, nootkatone (B190431).

Larvicidal and Adulticidal Activities against Arthropod Vectors in in vitro and in vivo (animal model) Studies

One study identified nootkatol (B1220673) as a constituent of yellow cedar heartwood extracts, which are known to function as repellents and insecticides against various arthropod pests. researchgate.net Another study on the bioconversion of (+)-valencene by the ascomycete fungus Chaetomium globosum showed that this compound is stereoselectively generated as an intermediate metabolite before being oxidized to nootkatone. ebi.ac.uk In this process, this compound was found to accumulate within the fungal cells, suggesting a potential role in the fungus's detoxification or defense mechanism. ebi.ac.uk

While not specific to the alpha- isomer, β-nootkatol has been identified as a component in essential oils that exhibit adulticidal and larvicidal properties in preliminary or in silico studies. unimas.my

Neurotoxicological Mechanisms in Insect Models (e.g., Octopamine (B1677172) Receptor Modulation)

There is a significant lack of research specifically investigating the neurotoxicological mechanisms of this compound in insect models. The primary mechanism of action for its derivative, nootkatone, is the modulation of octopamine receptors in invertebrates, which leads to lethal spasms. globalresearchonline.netresearchgate.net However, studies confirming that this compound acts on the same or similar receptors are not available. While it is known that many essential oil components can interact with insect nervous systems, including octopamine and tyramine (B21549) receptors, specific evidence for this compound is absent. cnr.itmdpi.com

Effects on Insect Growth, Development, and Reproduction

The scientific literature reviewed contains no specific information regarding the effects of this compound on the growth, development, or reproduction of insects. Studies on insect growth regulators (IGRs) typically focus on other classes of chemical compounds that interfere with insect life cycles, and this compound is not documented as acting through such a mechanism. biodiversitylibrary.org

Antioxidant Properties and Cellular Protective Mechanisms

Research into the antioxidant capabilities of this compound is sparse, with most studies in this area focusing on nootkatone.

Inhibition of Reactive Oxygen Species (ROS) Production in Cellular Models

No direct experimental data was found that demonstrates the ability of this compound to inhibit the production of reactive oxygen species (ROS) in cellular models. While sesquiterpenes, in general, are known to possess antioxidant properties, specific studies quantifying this effect for this compound are absent from the reviewed literature. researchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., NQO1, HO-1, Nrf2 pathway)

There is no direct evidence in the reviewed scientific literature to confirm that this compound modulates endogenous antioxidant enzyme systems such as NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), or the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The activation of the Nrf2/HO-1 pathway is a known mechanism for the antioxidant and anti-inflammatory effects of nootkatone, but this has not been specifically demonstrated for this compound. researchgate.netresearchgate.netnih.gov A patent has mentioned nootkatol in relation to the Nrf2 signaling pathway for therapeutic purposes, but this does not constitute peer-reviewed scientific evidence of its mechanism.

Cellular Signaling Pathways Involved in Oxidative Stress Response

This compound is thought to engage cellular signaling pathways to combat oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. encyclopedia.pub A key pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govaginganddisease.org Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). encyclopedia.pubmdpi.com When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus. encyclopedia.pubmdpi.com

Once in the nucleus, Nrf2 binds to specific DNA sequences known as antioxidant response elements (AREs). nih.govaginganddisease.org This binding initiates the transcription of a wide array of genes that encode for antioxidant and cytoprotective proteins. aginganddisease.org These proteins work to restore cellular homeostasis and protect the cell from damage. nih.govbiorxiv.org

The activation of the Nrf2 pathway leads to the production of numerous antioxidant enzymes. ijpsonline.com These include NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase, and various glutathione (B108866) S-transferases (GSTs). aginganddisease.orgijpsonline.com These enzymes play crucial roles in detoxifying harmful substances and neutralizing ROS. For instance, catalase breaks down hydrogen peroxide into water and oxygen. ijpsonline.com Nrf2 also boosts the synthesis of glutathione (GSH), a major cellular antioxidant. aginganddisease.orgijpsonline.com

Some research suggests that nootkatone, a closely related compound to this compound, can upregulate the expression of Nrf2 and its downstream target, HO-1, thereby exerting antioxidant effects. mdpi.com While direct evidence for this compound is still emerging, its structural similarity to nootkatone suggests it may operate through similar mechanisms. The activation of these pathways helps to mitigate the damaging effects of oxidative stress, which is implicated in a variety of chronic diseases. encyclopedia.pub

Anti-Inflammatory Effects and Molecular Targets

Modulation of Pro-Inflammatory Mediators (e.g., Cytokines, Chemokines) in in vitro and Animal Models

This compound, and its related compound nootkatone, have demonstrated the ability to modulate the production of pro-inflammatory mediators in both laboratory cell cultures (in vitro) and animal studies. scispace.com These mediators, including cytokines and chemokines, are signaling proteins that play a critical role in initiating and regulating inflammatory responses. thermofisher.com

In various studies, nootkatone has been shown to reduce the expression of several key pro-inflammatory cytokines. mdpi.com These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com These cytokines are central to the inflammatory cascade and are often found at elevated levels during inflammatory conditions. mdpi.complos.org For example, in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, nootkatone significantly decreased the expression of TNF-α, IL-6, and IL-1β in the hippocampus. mdpi.com

Furthermore, nootkatone has been observed to inhibit the production of nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects at high concentrations, in LPS-stimulated RAW 264.7 macrophage cells. mdpi.com The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, has also been reported. mdpi.com

The modulation of these pro-inflammatory mediators suggests a potential mechanism by which this compound could exert its anti-inflammatory effects. By reducing the levels of these signaling molecules, it may help to dampen the inflammatory response and mitigate inflammation-associated tissue damage.

Table 1: Effects of Nootkatone (a related compound to this compound) on Pro-Inflammatory Mediators

| Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-induced mouse model | Decreased expression in hippocampus | mdpi.com |

| IL-6 | LPS-induced mouse model | Decreased expression in hippocampus | mdpi.com |

| IL-1β | LPS-induced mouse model | Decreased expression in hippocampus | mdpi.com |

| NO | LPS-stimulated RAW 264.7 cells | Inhibited production | mdpi.com |

| iNOS | - | Reduced expression | mdpi.com |

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, AMPK)

This compound and its related compounds are believed to exert their anti-inflammatory effects by inhibiting key signaling pathways that are central to the inflammatory process. These pathways include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and AMP-activated protein kinase (AMPK).